4-Hydrazino-6-trifluoromethylquinoline hydrochloride
CAS No.: 1170816-62-2
Cat. No.: VC7855780
Molecular Formula: C10H9ClF3N3
Molecular Weight: 263.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170816-62-2 |
|---|---|
| Molecular Formula | C10H9ClF3N3 |
| Molecular Weight | 263.65 g/mol |
| IUPAC Name | [6-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-1-2-8-7(5-6)9(16-14)3-4-15-8;/h1-5H,14H2,(H,15,16);1H |
| Standard InChI Key | SWXAHLBYQCKSGY-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NN.Cl |
| Canonical SMILES | C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
4-Hydrazino-6-trifluoromethylquinoline hydrochloride belongs to the quinoline family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₀H₉ClF₃N₃, with a molecular weight of 263.65 g/mol . The compound’s structure integrates a quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) modified at two positions: a hydrazino (-NH-NH₂) group at position 4 and a trifluoromethyl (-CF₃) group at position 6. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1170816-62-2 | |
| Molecular Formula | C₁₀H₉ClF₃N₃ | |
| Molecular Weight | 263.65 g/mol | |
| Purity (Commercial) | ≥95% | |
| Storage Conditions | Sealed, dry, 2–8°C |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 4-hydrazino-6-trifluoromethylquinoline hydrochloride likely involves multi-step reactions starting from substituted quinoline precursors. A plausible route includes:
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Nitration/Functionalization: Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.
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Hydrazination: Reaction with hydrazine hydrate under controlled conditions to install the hydrazino group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A patent describing the synthesis of 4-methoxyphenyl hydrazine hydrochloride (CN102557985A) provides indirect insights into hydrazine hydrochloride formation. The process involves diazotization of aniline derivatives followed by reduction with ammonium sulfite and acid precipitation . Adapting this methodology could enable scalable production of 4-hydrazino-6-trifluoromethylquinoline hydrochloride, though optimization would be required to accommodate the trifluoromethyl substituent.
Biological and Pharmacological Applications
Table 2: Comparative Bioactivity of Quinoline Hydrazones
| Compound | MIC (μg/mL) | Target Pathogens | Cytotoxicity |
|---|---|---|---|
| QH-02 | 4 | Mtb H37Rv, S. aureus | Non-toxic |
| QH-05 | 4 | Mtb H37Rv, E. coli | Non-toxic |
| Bedaquiline | 0.06–2.5 | Mtb (MDR strains) | Moderate |
Mechanism of Action
The hydrazino group’s ability to chelate metal ions may disrupt enzymatic processes in pathogens. Additionally, the trifluoromethyl group enhances lipophilicity, promoting membrane penetration and target engagement . Molecular docking studies on related compounds suggest inhibition of Mtb’s enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis .
Industrial and Research Implications
Drug Discovery
The compound’s dual functional groups make it a versatile intermediate for synthesizing hydrazones, azo compounds, and heterocyclic hybrids. Recent efforts to combat multidrug-resistant tuberculosis (MDR-TB) have prioritized quinoline-based scaffolds, positioning this compound as a candidate for structure-activity relationship (SAR) studies .
Challenges and Future Directions
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Synthetic Complexity: The trifluoromethyl group’s introduction requires expensive reagents like trifluoromethylating agents.
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Toxicity Profiling: Further in vivo studies are needed to assess long-term safety.
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Cost Reduction: Scaling production via continuous-flow chemistry could lower per-unit costs .
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